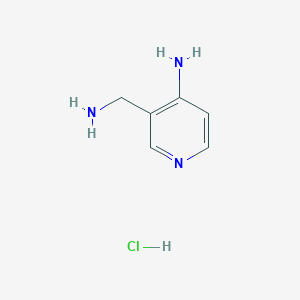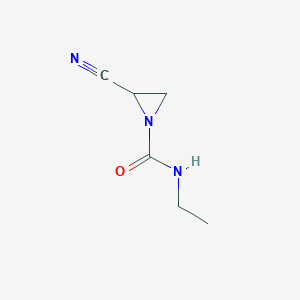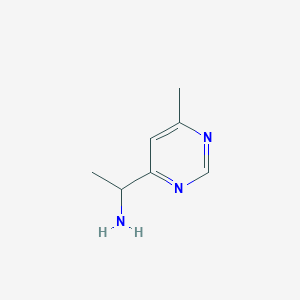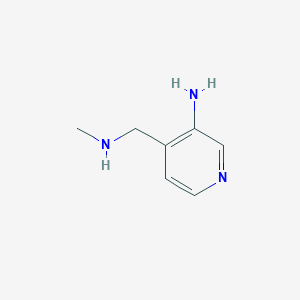
5-hydroxy-2-(hydroxymethyl)pyridin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-hydroxy-2-(hydroxymethyl)pyridin-4(3H)-one is a hydroxypyridinone derivative known for its iron-chelating properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2-(hydroxymethyl)pyridin-4(3H)-one involves several steps. One common method includes the reaction of 2,3-dihydroxypyridine with formaldehyde under acidic conditions to form the hydroxymethyl derivative . The reaction conditions typically involve:
Reagents: 2,3-dihydroxypyridine, formaldehyde
Solvent: Water or ethanol
Catalyst: Acidic catalyst such as hydrochloric acid
Temperature: Room temperature to 60°C
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
化学反応の分析
Types of Reactions
5-hydroxy-2-(hydroxymethyl)pyridin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.
Major Products
Oxidation: Formation of pyridinone derivatives with ketone or aldehyde groups.
Reduction: Formation of dihydropyridinone derivatives.
Substitution: Formation of halogenated or alkylated pyridinone derivatives.
科学的研究の応用
5-hydroxy-2-(hydroxymethyl)pyridin-4(3H)-one has several scientific research applications:
作用機序
The primary mechanism of action of 5-hydroxy-2-(hydroxymethyl)pyridin-4(3H)-one involves its ability to chelate metal ions, particularly iron. The compound forms stable complexes with iron ions, preventing them from participating in harmful redox reactions that can generate reactive oxygen species . This chelation process involves the coordination of iron ions by the hydroxyl and carbonyl groups of the compound, forming a stable ring structure .
類似化合物との比較
Similar Compounds
Deferiprone: Another hydroxypyridinone derivative used clinically as an iron chelator.
Pyridoxine: A hydroxymethylpyridine with similar structural features but different biological roles.
Uniqueness
5-hydroxy-2-(hydroxymethyl)pyridin-4(3H)-one is unique due to its higher stability and selectivity for iron ions compared to other chelators like deferiprone . Its ability to form stable complexes with iron ions at physiological pH makes it a promising candidate for therapeutic applications .
特性
分子式 |
C6H7NO3 |
|---|---|
分子量 |
141.12 g/mol |
IUPAC名 |
5-hydroxy-2-(hydroxymethyl)-3H-pyridin-4-one |
InChI |
InChI=1S/C6H7NO3/c8-3-4-1-5(9)6(10)2-7-4/h2,8,10H,1,3H2 |
InChIキー |
QNSMCAKGWCCFDZ-UHFFFAOYSA-N |
正規SMILES |
C1C(=NC=C(C1=O)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-amino-5H-pyrrolo[3,2-d]pyrimidin-6(7H)-one](/img/structure/B11921591.png)

![6-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B11921597.png)
![4,5,6,7-Tetrahydro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11921604.png)






![7-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B11921647.png)
![2H-Isoxazolo[5,4-B]pyrazolo[4,3-E]pyridine](/img/structure/B11921651.png)
![1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-amine](/img/structure/B11921657.png)

